3-chlorophenyl 10H-phenothiazine-10-carboxylate
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Overview
Description
3-chlorophenyl 10H-phenothiazine-10-carboxylate is a compound belonging to the phenothiazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Phenothiazine derivatives are characterized by their unique chemical structure, which includes a tricyclic system with sulfur and nitrogen atoms. These compounds have been extensively studied due to their intriguing chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl 10H-phenothiazine-10-carboxylate typically involves the reaction of 3-chlorophenyl isothiocyanate with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
3-chlorophenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the phenothiazine ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Scientific Research Applications
3-chlorophenyl 10H-phenothiazine-10-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-chlorophenyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, leading to modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its wide range of applications in medicine and industry.
10-methylphenothiazine: A derivative with similar chemical properties but different biological activities.
2-chlorophenothiazine: Another chlorinated phenothiazine derivative with distinct chemical and biological properties.
Uniqueness
3-chlorophenyl 10H-phenothiazine-10-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1041173-13-0 |
---|---|
Molecular Formula |
C19H12ClNO2S |
Molecular Weight |
353.8 |
Purity |
95 |
Origin of Product |
United States |
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